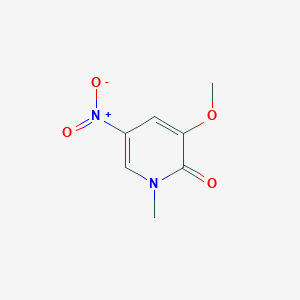
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative followed by methylation and methoxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and methylation processes, with careful control of reaction parameters to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and methyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction might yield 3-methoxy-1-methyl-5-aminopyridin-2(1H)-one.
Aplicaciones Científicas De Investigación
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action for 3-methoxy-1-methyl-5-nitropyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. The nitro group could play a role in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methoxy-1-methyl-5-nitropyridine
- 3-methoxy-1-methyl-4-nitropyridin-2(1H)-one
Uniqueness
3-methoxy-1-methyl-5-nitropyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it valuable for specific applications where other compounds might not be as effective.
Propiedades
Fórmula molecular |
C7H8N2O4 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
3-methoxy-1-methyl-5-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O4/c1-8-4-5(9(11)12)3-6(13-2)7(8)10/h3-4H,1-2H3 |
Clave InChI |
WIZDLGFUVBYZLS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=C(C1=O)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


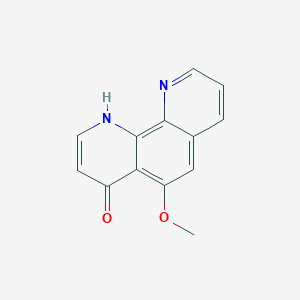
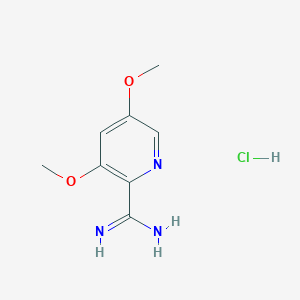
![7-Bromo-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B13142660.png)
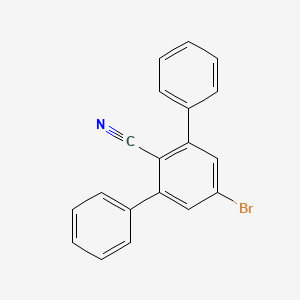
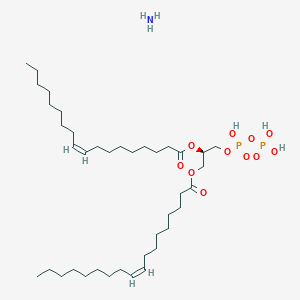
![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)
![azane;[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13142680.png)

![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)

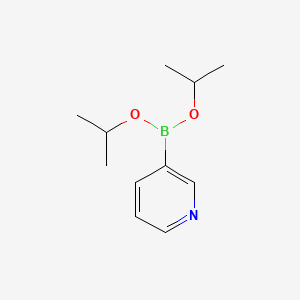
![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


